molecular formula C20H21ClN4OS B3398805 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclohexylacetamide CAS No. 1021258-04-7

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclohexylacetamide

Cat. No. B3398805
CAS RN: 1021258-04-7
M. Wt: 400.9 g/mol
InChI Key: XOVABVYTYOCSMB-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclohexylacetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a thioacetamide derivative that has shown promising results in various scientific studies.

Scientific Research Applications

Antagonists of Vasopressin V1b

This compound has been identified as a potential antagonist of vasopressin V1b . Vasopressin V1b antagonists are being researched for their potential applications in the treatment of stress-related disorders and depression.

Fibrinogen Antagonists

The compound has also been found to have potential as a fibrinogen antagonist . Fibrinogen antagonists are being studied for their potential to prevent clot formation and could be used in the treatment of conditions such as stroke and heart disease.

Chemokine CXCR7 Receptor Antagonists

The compound has shown potential as an antagonist of the chemokine CXCR7 receptor . Antagonists of this receptor could have applications in the treatment of inflammatory diseases and cancer.

Inhibitors of HIV-1 Integrase Activity

Research has indicated that this compound could act as an inhibitor of the catalytic HIV-1 integrase activity . This could potentially be used in the treatment of HIV/AIDS.

Suppression of Lung Cancer Cell Growth

The compound has been found to suppress the growth of A549 lung cancer cells . This suggests potential applications in the treatment of lung cancer.

Potential Drugs for Spinal Muscular Atrophy

The compound has been identified as a potential drug for the treatment of spinal muscular atrophy . This is a severe genetic disorder that affects motor neurons and leads to muscle wasting.

Inhibitors of Mycobacterium ATP Synthase

The compound has been found to inhibit mycobacterium ATP synthase . This could potentially be used in the treatment of tuberculosis.

properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c21-15-8-6-14(7-9-15)17-12-18-20(22-10-11-25(18)24-17)27-13-19(26)23-16-4-2-1-3-5-16/h6-12,16H,1-5,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVABVYTYOCSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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